5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid
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Overview
Description
5-(1-Chloroethyl)-2-methylfuran-3-carboxylic acid is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a 1-chloroethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid typically involves the reaction of ethyl 2-furoate with acetaldehyde in the presence of anhydrous zinc chloride and chloroform. The reaction mixture is cooled to maintain a low temperature, and hydrogen chloride gas is passed through the mixture to facilitate the formation of the desired product . The reaction conditions are carefully controlled to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial production requirements.
Chemical Reactions Analysis
Types of Reactions
5-(1-Chloroethyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols.
Scientific Research Applications
5-(1-Chloroethyl)-2-methylfuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a precursor to reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(1-chloroethyl)-2-furoate: A closely related compound with similar structural features.
5-Ethyl-2-furoic acid: Another furan derivative with different substituents.
Uniqueness
5-(1-Chloroethyl)-2-methylfuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-4(9)7-3-6(8(10)11)5(2)12-7/h3-4H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEDLYSGKHGJNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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